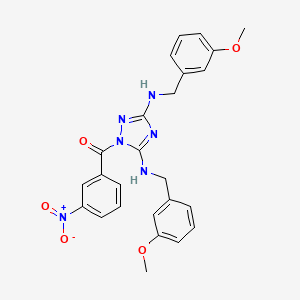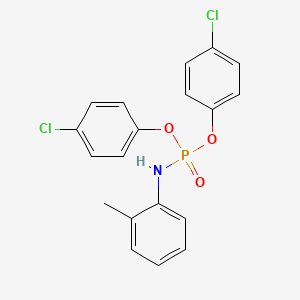![molecular formula C17H16F3NO2 B5226676 4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5226676.png)
4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide, also known as TFMPB, is a compound that has gained attention in scientific research due to its unique properties. This compound is a member of the benzamide class of compounds, which are known for their diverse biological activities. TFMPB has been shown to have potential applications in a variety of fields, including medicinal chemistry, pharmacology, and neuroscience.
Wirkmechanismus
The exact mechanism of action of 4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, such as dopamine and serotonin. This compound has also been shown to have an affinity for the GABA receptor, which is involved in the regulation of anxiety and stress.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain. It has also been shown to decrease the levels of inflammatory cytokines, which are involved in the inflammatory response. This compound has also been shown to have antinociceptive effects, which means it can reduce pain sensation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide in lab experiments is its high purity and yield. This makes it a reliable compound for use in scientific research. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide. One possible direction is to investigate its potential as a treatment for neurological disorders, such as Parkinson's disease and epilepsy. Another direction is to study its effects on the immune system and its potential as an anti-inflammatory agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a drug target.
Synthesemethoden
The synthesis of 4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide involves the reaction of 2-(trifluoromethyl)aniline with 4-propoxybenzoyl chloride in the presence of a base, such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound. This synthesis method has been reported in several scientific journals and has been shown to yield high purity and yield of this compound.
Wissenschaftliche Forschungsanwendungen
4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including antinociceptive, anti-inflammatory, and anticonvulsant effects. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2/c1-2-11-23-13-9-7-12(8-10-13)16(22)21-15-6-4-3-5-14(15)17(18,19)20/h3-10H,2,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFZHYFZFLMBAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide](/img/structure/B5226628.png)

![N~1~-(4-isopropylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5226646.png)
![1-[2-(3-fluorophenyl)ethyl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5226654.png)

![ethyl 4-[4-(3-bromobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5226662.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-pyridinylmethyl)piperazine](/img/structure/B5226671.png)
![2-{2-[4-(3-thienylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5226672.png)
![4-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5226673.png)
![8-(2-pyridinyl)-13H-benzo[f]indeno[1,2-c]quinolin-13-one](/img/structure/B5226685.png)


